Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIVXIUUDRGKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-29-9 | |
| Record name | tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H22N4O3
- Molecular Weight : 258.33 g/mol
- CAS Number : 845305-83-1
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The hydrazinecarbonyl group is known for its role in forming hydrazones, which can modulate enzyme activity and influence cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
The compound exhibited mechanisms such as apoptosis induction and cell cycle arrest, notably through modulation of the p53 pathway and caspase activation.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, particularly those involved in cancer metabolism. For instance, it has been evaluated for its inhibitory effects on:
- Dihydrofolate reductase (DHFR) : Important for DNA synthesis.
- Cyclin-dependent kinases (CDKs) : Key regulators of cell cycle progression.
These activities suggest a potential application in targeted cancer therapies.
Case Studies
-
Study on MCF-7 Cell Line :
A study investigated the effect of this compound on the MCF-7 breast cancer cell line. The compound demonstrated an IC50 value of 5.85 µM, indicating substantial antiproliferative activity. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as a pro-apoptotic agent . -
Inhibition of DHFR :
Another study focused on the inhibition of DHFR by the compound, showing a competitive inhibition profile with an IC50 value comparable to standard inhibitors used in chemotherapy . This highlights its potential as a lead compound for developing new anticancer agents.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate has the molecular formula and a molecular weight of approximately 213.3 g/mol. The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.
Pharmaceutical Applications
-
Drug Development :
- The compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its hydrazine moiety allows for the formation of hydrazones and other derivatives, which are crucial in developing new therapeutics targeting various diseases, including cancer and infectious diseases .
- It has been studied for its potential role in the development of inhibitors for specific enzymes that are implicated in disease pathways, showcasing its versatility in medicinal chemistry .
- Antimicrobial Activity :
- Neuropharmacology :
- Anticancer Research :
- Infectious Disease Models :
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities between tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate and related piperidine derivatives:
Key Observations :
Stability and Commercial Viability
In contrast, compounds like 21b and acetylated analogs remain actively researched due to their proven utility in drug discovery.
Preparation Methods
Synthesis of the Boc-Protected Piperidine Intermediate
A critical precursor is 1-Boc-4-aminopiperidine, which can be synthesized via a two-step process:
Step 1: Synthesis of 1-Boc-4-piperidyl urea
- React 4-piperidinecarboxamide with triethylamine in distilled water.
- Slowly add di-tert-butyl dicarbonate (Boc anhydride) at 20–25°C.
- Stir for 8–10 hours to allow for Boc protection.
- Adjust pH to 6–7 using 20% hydrochloric acid.
- Extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0–2°C).
- This yields 1-Boc-4-piperidyl urea as a white crystalline powder.
Step 2: Conversion to 1-Boc-4-aminopiperidine
- Add bromine to a sodium hydroxide solution at below 25°C.
- Introduce the 1-Boc-4-piperidyl urea prepared in Step 1.
- Reflux the mixture for 3–5 hours.
- Cool and adjust pH slowly with dilute hydrochloric acid at 0–5°C to precipitate the product.
- Filter and dry to obtain 1-Boc-4-aminopiperidine with high purity and yield.
This method is advantageous due to the availability of raw materials, simplicity, high yield, and suitability for industrial scale production.
Functionalization to Introduce the Hydrazinecarbonyl Group
The subsequent step involves converting the 1-Boc-4-aminopiperidine into the target compound by introducing the hydrazinecarbonyl group at the 4-position amine.
- This can be achieved by reacting the 1-Boc-4-aminopiperidine with hydrazine derivatives or hydrazinecarbonyl donors under controlled conditions.
- The reaction is typically carried out in an organic solvent such as acetone or ethyl acetate, which are preferred solvents for these transformations.
- The reaction conditions involve stirring at ambient to slightly elevated temperatures for several hours to ensure complete conversion.
- Purification is done via crystallization or chromatographic techniques.
Comparative Data on Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate | Water, dichloromethane, acetone | 20–25 | 8–10 | High | Crystallization at 0–2°C improves purity |
| Bromination & Amination | Bromine, NaOH, 1-Boc-4-piperidyl urea | Aqueous NaOH | Reflux (ca. 100) | 3–5 | High | pH adjustment critical for product recovery |
| Hydrazinecarbonyl Introduction | Hydrazine derivatives, coupling agents | Acetone, ethyl acetate | Ambient to 50 | Several | Moderate to High | Solvent choice affects reaction efficiency |
| Radical Cascade Cyclization | Cu catalyst, TMG base, LED irradiation | THF | 25 | 15–24 | Up to 80 | Scalable method with photo-reactor |
Summary of Research Findings
- The Boc protection of 4-aminopiperidine is efficiently achieved by reaction with di-tert-butyl dicarbonate in aqueous-organic media with triethylamine as base.
- Bromination followed by hydrolysis converts the Boc-protected urea intermediate to the desired Boc-protected amine.
- Introduction of the hydrazinecarbonyl group requires careful selection of solvents and reaction conditions to maximize yield and purity.
- Advanced radical cyclization techniques provide alternative synthetic pathways with good scalability and yields.
- The methods described are industrially viable, offering good selectivity, cost-effectiveness, and product stability.
Q & A
Basic Research Questions
Q. How is tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate synthesized, and what are the key reaction conditions?
- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with a pre-functionalized piperidine scaffold. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran, toluene) to stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Reactions are often conducted under reflux (e.g., 80–110°C) to accelerate nucleophilic substitution or condensation steps .
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating the product .
- Critical Parameters : Catalyst choice (e.g., palladium for cross-coupling) and stoichiometric ratios of hydrazine to carbonyl precursors significantly impact yield .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 327.2023) and detects isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in amber glass bottles at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Spill Management : Neutralize spills with activated carbon and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) to improve coupling efficiency .
- Solvent Optimization : Switch to DMF or DMSO for higher solubility of intermediates, but balance with ease of purification .
- Scale-Up Adjustments : Use continuous flow reactors to maintain temperature control and reduce side reactions .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR with FTIR (e.g., confirm carbonyl stretch at ~1680 cm⁻¹) and X-ray crystallography for ambiguous peaks .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals in crowded regions (e.g., piperidine ring) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. What strategies are used to study interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use AutoDock Vina to predict binding poses and identify critical residues (e.g., hydrogen bonds with the hydrazinecarbonyl group) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and analyze degradation via LC-MS. The tert-butyl group enhances stability in acidic conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C) to guide storage .
- Light Sensitivity : Perform photostability studies under UV light (ICH Q1B guidelines) .
Q. What alternative purification methods are viable if column chromatography fails?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolation .
- Ion-Exchange Resins : Separate charged impurities using Dowex® resins if the compound contains ionizable groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
